N-(2-hydroxy-4-nitrophenyl)-4-methoxybenzamide
Description
The compound features a 4-methoxybenzoyl group attached to a 2-hydroxy-4-nitrophenylamine scaffold. Its structure includes a nitro group at the para position and a hydroxyl group at the ortho position on the phenyl ring, which contribute to its electronic and steric properties.
This compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria like Bacillus subtilis (MIC: 12.5 µg/mL) and the fungus Candida albicans (MIC: 12.5 µg/mL) . Additionally, its reactivity under oxidative conditions has been studied, revealing unique ortho-hydroxylation and aryloxylation pathways mediated by Cu(II)/trimethylamine N-oxide systems .
Properties
CAS No. |
38880-95-4 |
|---|---|
Molecular Formula |
C14H12N2O5 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H12N2O5/c1-21-11-5-2-9(3-6-11)14(18)15-12-7-4-10(16(19)20)8-13(12)17/h2-8,17H,1H3,(H,15,18) |
InChI Key |
QXMLFPVHCBHIJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method involves direct coupling of 4-methoxybenzoic acid with 2-amino-4-nitrophenol using a phosphine-iodine reagent system. The approach is adapted from protocols developed for synthesizing structurally related benzamides.
Reagents and Conditions
-
Carboxylic acid : 4-Methoxybenzoic acid
-
Amine : 2-Amino-4-nitrophenol
-
Coupling agent : Triphenylphosphine (PPh₃) and iodine (I₂) in a 1:1 molar ratio
-
Solvent : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)
-
Base : Triethylamine (Et₃N)
-
Temperature : 0°C to room temperature
-
Reaction time : 10–30 minutes
Mechanism
The reaction proceeds via in situ generation of an acyloxyphosphonium intermediate. PPh₃ reacts with I₂ to form a phosphine-iodine complex, which activates the carboxylic acid by converting it into a reactive species. Nucleophilic attack by the amine yields the amide bond:
Yield and Optimization
Challenges
-
Side reactions : Over-iodination of the aromatic ring may occur if excess I₂ is used.
-
Purification : Requires silica gel chromatography due to residual triphenylphosphine oxide.
Multi-Step Synthesis via Catalytic Hydrogenation and Cyclization
Reaction Overview
Adapted from a patent describing 2-oxindole synthesis, this method involves three sequential steps: catalytic hydrogenation, cyclization, and decarboxylation. While originally designed for oxindoles, the protocol is modifiable for benzamides.
Step 1: Catalytic Hydrogenation
Step 2: Cyclization via Intramolecular Aminolysis
-
Conditions : In situ heating (70–80°C) under acidic conditions (H₂SO₄)
-
Intermediate : N-Hydroxy-2-oxindole-3-carboxylate
Step 3: Hydrolysis and Decarboxylation
-
Reagents : Aqueous HCl (50%)
-
Conditions : Reflux for 2 hours
-
Final product : N-(2-Hydroxy-4-nitrophenyl)-4-methoxybenzamide
Yield and Key Data
Nitration of Preformed Benzamide Derivatives
Reaction Overview
This two-step approach first synthesizes N-(2-hydroxyphenyl)-4-methoxybenzamide, followed by regioselective nitration at the 4-position.
Step 1: Amide Formation
-
Substrates : 4-Methoxybenzoic acid and 2-aminophenol
-
Coupling agent : Dicyclohexylcarbodiimide (DCC)/N-hydroxysuccinimide (NHS)
-
Yield : 85–90%
Step 2: Nitration
Yield and Challenges
-
Nitration yield : 60–70%
-
Side products : Ortho-nitration (≤10%) due to competing directing effects from the methoxy group.
Acid-Catalyzed Hydrolysis of Ester Precursors
Reaction Overview
A patent detailing the synthesis of N-substituted benzamides provides a route via hydrolysis of methyl ester intermediates.
Ester Preparation
-
Substrate : Methyl 4-methoxybenzoyloxy-2-nitrobenzoate
-
Synthesis : Fischer esterification of 4-methoxybenzoic acid with methyl 2-hydroxy-4-nitrobenzoate
Hydrolysis
Yield and Considerations
-
Yield : 75–80%
-
Limitation : Requires high-purity ester precursor to avoid side reactions.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) undergoes selective reduction to form an amine (-NH₂). This reaction is critical for modifying the compound’s electronic properties and biological activity.
Mechanistic Insight : Computational studies indicate that protonation of the amide oxygen enhances electron density at the nitro group, facilitating reduction. The methoxy group stabilizes intermediates through resonance .
Oxidation of the Hydroxy Group
The phenolic -OH group participates in oxidation reactions, forming quinone-like structures under strong oxidizing conditions.
Biological Relevance : The hydroxy group’s oxidation contributes to antioxidant activity, as demonstrated by DPPH radical scavenging assays (IC₅₀ = 18.7 μM) .
Hydrolysis of the Amide Bond
The amide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and aniline derivatives.
Stability Note : The amide bond remains intact under physiological pH, making the compound suitable for drug delivery applications .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes substitution reactions at specific positions.
Regioselectivity : The hydroxy group directs electrophiles to the ortho/para positions, while the methoxy group enhances ring activation .
Complexation with Metal Ions
The compound acts as a ligand for transition metals via its hydroxy and amide groups.
Spectroscopic Evidence : UV-Vis spectra show ligand-to-metal charge transfer bands at 450–500 nm .
Scientific Research Applications
Structural Information and Characteristics
N-(2-hydroxy-4-nitrophenyl)-4-methoxybenzamide has the following structural features :
- Molecular Formula:
- SMILES Notation: COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N+[O-])O
- InChI Code: InChI=1S/C14H12N2O5/c1-21-11-5-2-9(3-6-11)14(18)15-12-7-4-10(16(19)20)8-13(12)17/h2-8,17H,1H3,(H,15,18)
- InChIKey: QXMLFPVHCBHIJM-UHFFFAOYSA-N
It contains a benzamide core with methoxy and nitro groups attached to phenyl rings .
Potential Applications Based on Research
While specific applications for this compound are not detailed in the search results, research on related compounds suggests potential uses:
As a Building Block in Chemical Synthesis
The compound could be used as an intermediate in the synthesis of more complex molecules with potential biological activity .
Pharmaceutical Research
- Wnt/Frizzled Pathway Inhibition: Research indicates that compounds with similar structures may be relevant in treating diseases associated with dysregulation of the Wnt/Frizzled signaling pathway, including cancers and metabolic diseases . Niclosamide, an FDA-approved drug, can promote Frizzled internalization and inhibit colon cancer cell growth .
- Antioxidant and Antibacterial Activity: N-benzimidazole benzamide derivatives, which share structural similarities, have shown antioxidant and antibacterial activities. Some derivatives have exhibited improved antioxidative activity compared to standard antioxidants .
- HIV-1 Virion Maturation Inhibition: Methoxybenzamides have been studied as inhibitors of HIV-1 virion maturation .
- Potential applications: Compounds containing benzamide structures are being explored for preventing oxidative damage and inhibiting aberrant cell growth without significant toxicity .
Toxicity Studies
Studies on 2-Hydroxy-4-methoxybenzophenone (HMB), a related compound, have been conducted to assess its toxicity . These studies evaluated hematology, clinical chemistry, and histopathology in rats, providing valuable data for understanding potential adverse effects .
Data Table: Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 289.08190 | 161.8 |
| $$M+Na]+ | 311.06384 | 174.7 |
| $$M+NH4]+ | 306.10844 | 168.2 |
| $$M+K]+ | 327.03778 | 172.2 |
| $$M-H]- | 287.06734 | 166.3 |
| $$M+Na-2H]- | 309.04929 | 168.8 |
| $$M]+ | 288.07407 | 164.6 |
| $$M]- | 288.07517 | 164.6 |
These values are crucial for analytical techniques such as ion mobility spectrometry, aiding in compound identification and characterization .
Limitations
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-nitrophenyl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and nitro groups can form hydrogen bonds and electrostatic interactions with active sites, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Benzamide Derivatives
Key Observations :
- Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity, aiding in antimicrobial interactions . In contrast, bromine in 4MNB increases molecular weight and may alter packing in crystal structures .
- Hybrid Structures: Quinazolinone-linked benzamides (e.g., compound 7j ) exhibit dual functionality, combining kinase inhibition with apoptotic effects, unlike the simpler antimicrobial activity of the target compound.
Table 2: Antimicrobial Activity of Selected Benzamides
Key Findings :
Reactivity and Chemical Behavior
The target compound undergoes ortho-selective oxidation when treated with Cu(II)/trimethylamine N-oxide:
Comparison with Other Benzamides :
- Most benzamides (e.g., N-(4-methoxyphenyl)benzamide ) lack the nitro and hydroxyl groups necessary for such redox activity.
Biological Activity
N-(2-hydroxy-4-nitrophenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative efficacy against various biological targets.
Chemical Structure and Properties
This compound is characterized by the presence of hydroxyl, nitro, and methoxy functional groups. These groups contribute to the compound's reactivity and interaction with biological systems. The structural formula can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Bioreduction of Nitro Group : The nitro group can be bioreduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects against various cancer cell lines .
- Hydrogen Bonding : The hydroxyl group can engage in hydrogen bonding with target proteins, influencing their activity and stability.
- Antioxidant Activity : Studies have shown that this compound exhibits antioxidant properties, which may help in reducing oxidative stress within cells .
1. Antiproliferative Activity
This compound has demonstrated significant antiproliferative effects against various cancer cell lines. The IC50 values indicate the concentration required for 50% inhibition of cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 5.3 |
| HEK293 | 4.8 |
These values suggest that the compound is particularly effective against breast cancer cells (MCF-7) compared to other tested lines .
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values are as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Enterococcus faecalis | 8 |
| Staphylococcus aureus | 16 |
These results highlight its potential as a therapeutic agent in treating bacterial infections .
3. Anti-inflammatory Effects
Research has indicated that derivatives of nitrobenzamide compounds, including this compound, possess anti-inflammatory properties. Molecular docking studies suggest that these compounds may inhibit pro-inflammatory pathways, although specific data on this compound's efficacy remains limited .
Comparative Analysis with Similar Compounds
When compared to other benzamide derivatives, this compound shows enhanced biological activity due to the synergistic effects of its functional groups. For example:
| Compound | Activity |
|---|---|
| N-(2-hydroxy-5-nitrophenyl)acetamide | Moderate antiproliferative |
| N-(2-hydroxyphenyl)acetamide | Low antibacterial activity |
| N-(3-hydroxy-2-pyridyl)benzamides | Variable activity across strains |
This comparison underscores the unique efficacy of this compound in both antibacterial and anticancer activities .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- A study published in MDPI highlighted its strong antiproliferative effects against several cancer cell lines, indicating potential as a chemotherapeutic agent .
- Another research article focused on the synthesis and evaluation of nitrobenzamide derivatives, confirming the compound's significant antioxidant properties and its role in modulating oxidative stress responses in cells .
Q & A
Q. How can binding constants between this compound and metal ions be determined experimentally?
-
Methodology : Use fluorescence titration assays. Prepare a series of solutions with fixed compound concentration and varying metal ion concentrations (e.g., Pb²⁺, Cu²⁺). Monitor fluorescence quenching/enhancement at λem = 380 nm. Calculate the binding constant (Kb) using the Stern-Volmer equation:
where and are fluorescence intensities in the absence and presence of quencher (metal ion), respectively. Optimal pH for such studies is \sim5.0 to avoid protonation interference .
Q. What strategies mitigate thermal degradation during synthesis or storage?
- Methodology :
- Low-Temperature Synthesis : Conduct reactions at ≤25°C to prevent nitro group decomposition.
- Stabilizers : Add antioxidants (e.g., BHT) to storage solutions.
- Lyophilization : For long-term storage, lyophilize the compound and store under argon at -20°C. Thermal stability assays (TGA/DSC) can identify decomposition thresholds .
Q. How can computational modeling predict biological target interactions?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., MMP-9) or receptors. The methoxy and nitro groups may act as hydrogen bond acceptors.
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodology :
- Continuous Flow Reactors : Improve yield and reduce side reactions compared to batch synthesis.
- Catalyst Optimization : Replace DCC with polymer-supported carbodiimides for easier purification.
- Solvent Selection : Use greener solvents (e.g., cyclopentyl methyl ether) to enhance scalability and safety. Process analytical technology (PAT) monitors reaction progress in real-time .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
